molecular formula C11H11NO B14273310 4-Ethyl-1-oxo-1lambda~5~-quinoline CAS No. 126921-53-7

4-Ethyl-1-oxo-1lambda~5~-quinoline

Cat. No.: B14273310
CAS No.: 126921-53-7
M. Wt: 173.21 g/mol
InChI Key: UCLOONHUSMFODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-oxo-1lambda~5~-quinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-oxo-1lambda~5~-quinoline can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Gould–Jacobs reaction, which starts with the condensation of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation to yield the quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The Skraup synthesis is one such method, which uses aniline, glycerol, and an oxidizing agent in an acidic medium to produce quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-1-oxo-1lambda~5~-quinoline has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of malaria and other infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-oxo-1lambda~5~-quinoline involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-oxo-1lambda~5~-quinoline is unique due to its specific structural features and the presence of an ethyl group at the 4-position. This modification can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives .

Properties

IUPAC Name

4-ethyl-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLOONHUSMFODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[N+](C2=CC=CC=C12)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631666
Record name 4-Ethyl-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126921-53-7
Record name 4-Ethyl-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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